LHRH, Phe(6)-

描述

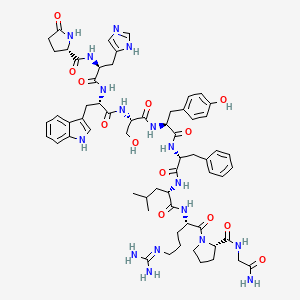

Luteinizing hormone-releasing hormone, phenylalanine(6)- (LHRH, Phe(6)-) is a synthetic analogue of the naturally occurring gonadotropin-releasing hormone (GnRH). Both LHRH and GnRH are linear decapeptides, but the key difference lies in the amino acid at position 6: glycine in GnRH and phenylalanine in LHRH, Phe(6)- . This substitution confers agonistic activity to the compound, making it a potent stimulator of the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of LHRH, Phe(6)- involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each cycle involving deprotection and coupling steps. The phenylalanine residue is introduced at the sixth position during this sequence .

Industrial Production Methods: Industrial production of LHRH, Phe(6)- typically employs automated peptide synthesizers to ensure high yield and purity. The synthesized peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product undergoes rigorous quality control to confirm its identity and purity .

化学反应分析

Types of Reactions: LHRH, Phe(6)- primarily undergoes enzymatic degradation rather than traditional chemical reactions like oxidation or reduction. The primary degradation pathway involves the cleavage of peptide bonds by proteolytic enzymes .

Common Reagents and Conditions: The enzymatic degradation of LHRH, Phe(6)- occurs in the plasma and various tissues. Proteases such as chymotrypsin and elastase are responsible for breaking down the peptide into smaller oligopeptides .

Major Products Formed: The degradation products of LHRH, Phe(6)- are oligopeptides with a maximum of five amino acids. These fragments do not exhibit any GnRH activity and are further degraded or excreted via the kidneys .

科学研究应用

Pharmacological Properties

LHRH, Phe(6)- is a synthetic analog of the natural gonadotropin-releasing hormone (GnRH). The substitution of phenylalanine at position 6 enhances its receptor binding affinity and biological activity compared to native GnRH. This modification allows for more effective modulation of the hypothalamic-pituitary-gonadal (HPG) axis.

Reproductive Health

LHRH analogs are widely used in reproductive medicine for:

- Controlled Ovarian Stimulation : They are utilized in assisted reproductive technologies (ART) to control ovulation timing and enhance fertility outcomes.

- Treatment of Hormonal Disorders : Conditions such as endometriosis and uterine fibroids are managed using LHRH analogs to suppress estrogen production.

Oncology

The anti-cancer potential of LHRH analogs has been explored extensively:

- Targeted Chemotherapy : LHRH, Phe(6)- is conjugated with cytotoxic agents for targeted delivery to LHRH receptor-positive tumors. For instance, conjugates with doxorubicin have shown enhanced anti-tumor efficacy while minimizing systemic toxicity .

- Prostate Cancer Treatment : Studies have demonstrated that LHRH analogs can inhibit prostate cancer cell proliferation by inducing apoptosis .

Case Studies

- Enteral vs. Parenteral Administration : A study on Goettinger mini

作用机制

LHRH, Phe(6)- exerts its effects by binding to GnRH receptors on the surface of pituitary gonadotrophs. This binding triggers a cascade of intracellular events, leading to the release of LH and FSH . The activation of these receptors involves the coupling of G proteins and the subsequent activation of adenylate cyclase, resulting in increased cyclic AMP levels . This increase in cyclic AMP ultimately leads to the secretion of LH and FSH .

相似化合物的比较

Similar Compounds:

- Luteinizing hormone-releasing hormone (GnRH)

- Luteinizing hormone-releasing hormone, D-tryptophan(6)- (LHRH, Trp(6)-)

- Luteinizing hormone-releasing hormone, D-serine(6)- (LHRH, Ser(6)-)

Uniqueness: The primary distinction between LHRH, Phe(6)- and other GnRH analogues lies in the substitution at the sixth position. This substitution with phenylalanine enhances the compound’s affinity for GnRH receptors, making it a more potent agonist . Additionally, the specific substitution can influence the duration and intensity of LH and FSH release .

生物活性

Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), plays a crucial role in regulating reproductive hormones. The analog LHRH, Phe(6)-, is a modified form of GnRH that has garnered significant interest due to its enhanced biological activity and therapeutic potential, particularly in oncology.

Chemical Structure and Modifications

LHRH, Phe(6)- features a phenylalanine substitution at the sixth position of the peptide sequence. This modification increases the peptide's receptor affinity and proteolytic stability compared to native GnRH. The structural alteration enhances its biological half-life and overall efficacy as a therapeutic agent.

LHRH analogs, including Phe(6)-, exhibit potent agonistic properties that stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. The increased receptor affinity results in a more pronounced physiological response. Research indicates that LHRH, Phe(6)- has a 2.5-fold increase in biological half-life compared to native GnRH due to its resistance to enzymatic degradation .

Table 1: Comparison of Biological Activity

| Compound | Biological Half-Life | Receptor Affinity | Proteolytic Stability |

|---|---|---|---|

| GnRH | 10-15 minutes | Baseline | Low |

| LHRH, Phe(6)- | 25-37.5 minutes | High | Moderate |

| D-Trp3-D-Phe6-GnRH | 14 minutes | Moderate | High |

Case Study: Prostate Cancer Treatment

A significant application of LHRH analogs is in the treatment of prostate cancer. In a clinical study involving 32 patients undergoing LHRH agonist therapy, serum testosterone (T) and LH levels were monitored post-therapy cessation. Results showed that LH levels normalized within three months while T levels took an average of 24 months to return to baseline . This delayed recovery underscores the prolonged effects of LHRH analogs like Phe(6)- on hormonal regulation.

Research Findings on Targeted Drug Delivery

Recent studies have explored conjugating LHRH with chemotherapeutic agents such as prodigiosin and paclitaxel. These conjugates demonstrated significantly enhanced cytotoxicity against cancer cells due to specific targeting via LHRH receptors, leading to increased cell death rates compared to unconjugated drugs . The study highlighted that LHRH-conjugated drugs showed improved adhesion forces to tumor cells, indicating their potential for targeted cancer therapies.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of LHRH, Phe(6)- indicates that it is less susceptible to renal clearance compared to native GnRH. In studies with rats, only small amounts were excreted in urine, suggesting significant retention within systemic circulation . This property can be advantageous for maintaining therapeutic levels over extended periods.

属性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H81N17O13/c1-34(2)24-44(54(85)72-43(14-8-22-67-62(64)65)61(92)79-23-9-15-50(79)60(91)69-31-51(63)82)73-55(86)45(25-35-10-4-3-5-11-35)74-56(87)46(26-36-16-18-39(81)19-17-36)75-59(90)49(32-80)78-57(88)47(27-37-29-68-41-13-7-6-12-40(37)41)76-58(89)48(28-38-30-66-33-70-38)77-53(84)42-20-21-52(83)71-42/h3-7,10-13,16-19,29-30,33-34,42-50,68,80-81H,8-9,14-15,20-28,31-32H2,1-2H3,(H2,63,82)(H,66,70)(H,69,91)(H,71,83)(H,72,85)(H,73,86)(H,74,87)(H,75,90)(H,76,89)(H,77,84)(H,78,88)(H4,64,65,67)/t42-,43-,44-,45+,46-,47-,48-,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYQKOPVQDUQLX-HDJHSADSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@@H]7CCC(=O)N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H81N17O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206131 | |

| Record name | LHRH, Phe(6)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57521-78-5 | |

| Record name | LHRH, Phe(6)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057521785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LHRH, Phe(6)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。